molecular formula C8H7F3O3S B1582047 p-Tolyl trifluoromethanesulfonate CAS No. 29540-83-8

p-Tolyl trifluoromethanesulfonate

Cat. No. B1582047
CAS RN: 29540-83-8
M. Wt: 240.2 g/mol
InChI Key: XXSBXVHIYGQWDV-UHFFFAOYSA-N
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Description

P-Tolyl trifluoromethanesulfonate, also known as p-Tolyl triflate, is an aryl triflate . It has a linear formula of CF3SO3C6H4CH3 and a molecular weight of 240.20 . It is used in organic synthesis, particularly in the asymmetric α-arylation of ketones and arylation of pyridine N-oxide .


Molecular Structure Analysis

The molecular structure of p-Tolyl trifluoromethanesulfonate consists of a tolyl (methylphenyl) group attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group has the structure R−O−S(=O)2−CF3, where R is the tolyl group .


Physical And Chemical Properties Analysis

P-Tolyl trifluoromethanesulfonate is a clear liquid with a boiling point of 115 °C/50 mmHg and a specific gravity of 1.35 at 20 °C . Its refractive index is 1.44 .

Scientific Research Applications

1. Glycosylation Promoter in Organic Synthesis

p-Tolyl trifluoromethanesulfonate (p-TolSOTf) has been identified as a highly efficient promoter in O-glycosylations, specifically for the synthesis of ribosaminouridine library molecules. It demonstrates effectiveness in various O-ribosylation reactions, showing compatibility with a range of functional groups and providing reliable alpha/beta selectivity in the products (Kurosu & Li, 2008).

2. Catalyst in Cationic Cyclisations

Trifluoromethanesulfonic acid, a related compound to p-TolSOTf, has been shown to be an effective catalyst for cationic cyclisations of homoallylic sulfonamides. This process results in the formation of pyrrolidines, offering an efficient method for constructing polycyclic systems (Haskins & Knight, 2002).

3. Lewis Acid Catalyst in Acylation Reactions

Scandium trifluoromethanesulfonate, closely related to p-TolSOTf, serves as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides. This method is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in organic synthesis (Ishihara et al., 1996).

4. Role in Disulfide Exchange Reactions

Research indicates that a system comprising RhH(PPh3)4, trifluoromethanesulfonic acid, and (p-tol)3P can catalyze disulfide exchange reactions. This process is significant in the formation of disulfides, selenosulfides, and tellurinosulfides, offering a versatile approach in synthetic chemistry (Arisawa & Yamaguchi, 2003).

5. Applications in Electrochemistry

Trifluoromethanesulfonate anions, relevant to p-TolSOTf, have been studied for their adsorption properties at the mercury/electrolyte interface. This research is crucial for understanding its role in advanced fuel cell systems, particularly in the context of oxygen reduction rates (Gonzalez & Srinivasan, 1982).

6. Electropolymerization Catalyst

The use of trifluoromethanesulfonate in the electrooxidative polymerization of pyrrole has been explored, highlighting its impact on improving polymerization rate, electrochemical capacity, and electroconductivity. This application underscores its potential in advanced material synthesis (Sekiguchi et al., 2002).

Safety And Hazards

P-Tolyl trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also suspected of causing cancer . Protective measures such as wearing suitable protective equipment, avoiding generation of vapour or mist, and washing hands and face thoroughly after handling are recommended .

properties

IUPAC Name

(4-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBXVHIYGQWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341352
Record name p-Tolyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Tolyl trifluoromethanesulfonate

CAS RN

29540-83-8
Record name p-Tolyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphenyl trifluoromethanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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